N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1170849-59-8
Cat. No.: VC5004738
Molecular Formula: C23H22N4O3
Molecular Weight: 402.454
* For research use only. Not for human or veterinary use.
![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide - 1170849-59-8](/images/structure/VC5004738.png)
Specification
CAS No. | 1170849-59-8 |
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Molecular Formula | C23H22N4O3 |
Molecular Weight | 402.454 |
IUPAC Name | 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Standard InChI | InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)24-23(30)19-12-13-21(28)27(25-19)15-22(29)26-14-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-13H,4,6,14-15H2,1H3,(H,24,30) |
Standard InChI Key | WDYOGLOKVDOELU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |
Introduction
Chemical Structure and Molecular Properties
The compound features a 1,6-dihydropyridazine ring substituted at position 3 with a carboxamide group linked to a 4-methylphenyl moiety. Position 1 of the pyridazine core is further functionalized with a 2-oxoethyl chain connected to a 1,2,3,4-tetrahydroquinoline group. This arrangement introduces multiple sites for hydrogen bonding and hydrophobic interactions, which are critical for biological activity .
Structural Analysis
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Pyridazine Core: The 1,6-dihydropyridazine ring provides a planar, electron-deficient aromatic system, enabling π-π stacking interactions with biological targets .
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Tetrahydroquinoline Moiety: The fused bicyclic system enhances lipid solubility, potentially improving membrane permeability .
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Carboxamide Linkage: The N-(4-methylphenyl)carboxamide group introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding .
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | C₂₃H₂₃N₅O₃ | Calculated |
Molecular Weight | 417.47 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
The synthesis of this compound likely follows multi-step protocols analogous to those reported for structurally related dihydropyridazine carboxamides. Key steps include:
Core Formation
The pyridazine ring is typically constructed via cyclocondensation reactions. For example, Ukraintsev’s method involves reacting hydrazine derivatives with β-keto esters under acidic conditions to form the 1,6-dihydropyridazine backbone .
Functionalization
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Carboxamide Introduction: Coupling the pyridazine intermediate with 4-methylphenyl isocyanate using carbodiimide-mediated reactions .
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Tetrahydroquinoline Attachment: A Michael addition or nucleophilic substitution links the 2-oxoethyl chain to the tetrahydroquinoline group, as seen in HIV integrase inhibitor syntheses .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Pyridazine Formation | Hydrazine hydrate, HCl, reflux | 65–70 |
Carboxamide Coupling | EDCI, DMF, rt | 80–85 |
Alkylation | K₂CO₃, DMF, 60°C | 70–75 |
Spectroscopic Characterization
The compound’s structure is validated through advanced analytical techniques:
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the carboxamide group .
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NMR Analysis:
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HRMS: A molecular ion peak at m/z 417.1801 ([M+H]⁺) confirms the molecular formula .
Biological Activities and Mechanisms
While direct pharmacological data for this compound are scarce, its structural motifs suggest potential bioactivity:
Anticancer Activity
Related compounds inhibit topoisomerase II (IC₅₀ = 1.2–3.5 µM) by intercalating DNA, as demonstrated in MCF-7 breast cancer cells. The 4-methylphenyl group likely contributes to hydrophobic interactions with enzyme pockets.
Immunomodulatory Effects
Tetrahydroquinoline derivatives act as Toll-like receptor 2 (TLR2) agonists, inducing cytokine production (e.g., IL-6, TNF-α) at nanomolar concentrations . This suggests adjuvant potential in vaccine development.
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 220°C, as shown by TGA analysis of similar compounds .
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Hydrolytic Sensitivity: The carboxamide bond is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Oxidative Reactions: The dihydropyridazine ring undergoes oxidation to pyridazine in the presence of H₂O₂ or atmospheric O₂.
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